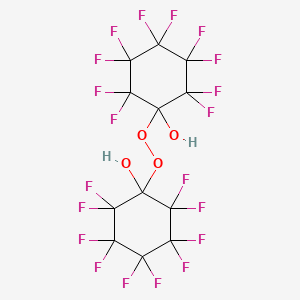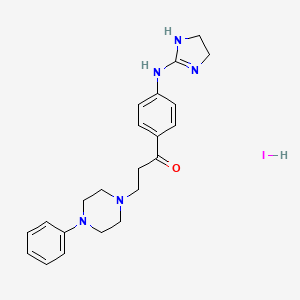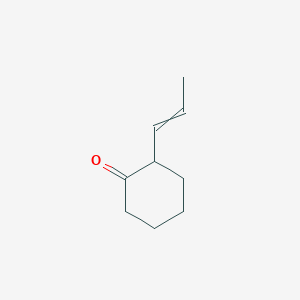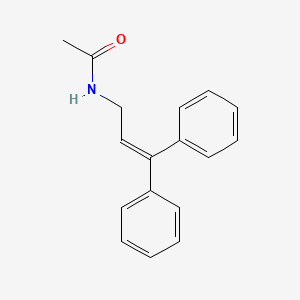
N-(3,3-Diphenylprop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Diphenylprop-2-en-1-yl)acetamide: is an organic compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diphenylprop-2-en-1-yl)acetamide typically involves the aldol condensation reaction between benzaldehyde and acetophenone to form chalcone, followed by the reaction with acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an ethanol or methanol solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,3-Diphenylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
N-(3,3-Diphenylprop-2-en-1-yl)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(3,3-Diphenylprop-2-en-1-yl)acetamide involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system in the compound allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Chalcone: (2E)-1,3-Diphenylprop-2-en-1-one, a precursor to N-(3,3-Diphenylprop-2-en-1-yl)acetamide.
Benzalacetophenone: Another chalcone derivative with similar biological activities.
Phenyl styryl ketone: A compound with a similar structure and reactivity.
Uniqueness: this compound is unique due to its specific acetamide functional group, which imparts distinct biological activities and chemical reactivity compared to other chalcone derivatives.
Propriétés
Numéro CAS |
98517-70-5 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-(3,3-diphenylprop-2-enyl)acetamide |
InChI |
InChI=1S/C17H17NO/c1-14(19)18-13-12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,18,19) |
Clé InChI |
ODZDHRHIPUCJAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


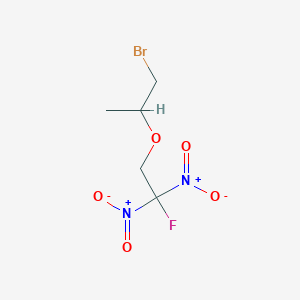
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
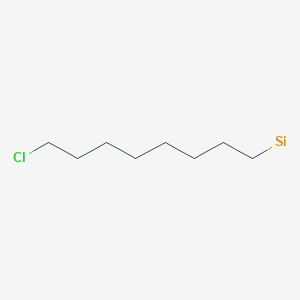
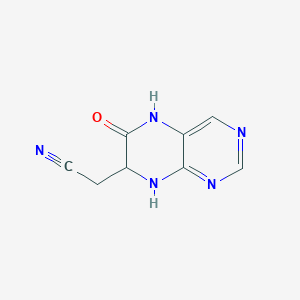
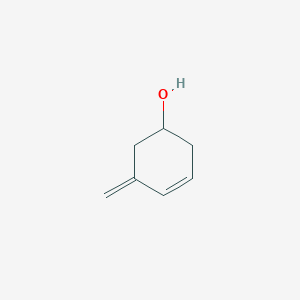
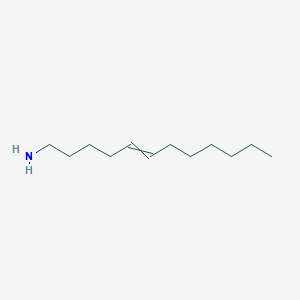
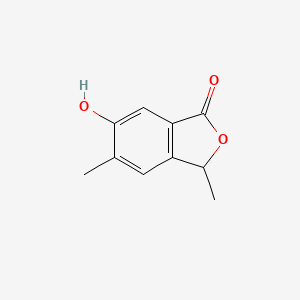
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


